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molecular formula C5H3BrFN B045044 5-Bromo-2-fluoropyridine CAS No. 766-11-0

5-Bromo-2-fluoropyridine

Cat. No. B045044
M. Wt: 175.99 g/mol
InChI Key: MYUQKYGWKHTRPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09433622B2

Procedure details

To a stirred solution of DIPEA (44.1 mL, 312 mmol) in dry THF (500 mL) at −78° C. was added dropwise n-BuLi (2.5M in hexanes, 125 mL, 313 mmol). The temperature was warmed to rt and stirred for 10 minutes. The solution was cooled to −78° C. and a solution of 5-bromo-2-fluoro-pyridine (1) (50.0 g, 284 mmol) in THF (500 mL) added dropwise. The reaction mixture was stirred at −78° C. for 45 minutes then quenched with 10% citric acid in THF (250 mL) at −78° C. The solution was warmed to rt then diluted with H2O (250 mL). The solution was extracted with EtOAc (3×250 mL) and the combined organics washed with saturated brine solution (250 mL), dried (Na2SO4), filtered and the solvent evaporated in vacuo. The crude product was purified by column chromatography (100-200 mesh silica gel, 20% EtOAc-pet ether) to provide the title compound as a white solid (36.0 g, 62%); Rf: 0.7 (10% EtOAc-pet ether).
Name
Quantity
44.1 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
62%

Identifiers

REACTION_CXSMILES
CCN(C(C)C)C(C)C.[Li]CCCC.[Br:15][C:16]1[CH:17]=[CH:18][C:19]([F:22])=[N:20][CH:21]=1.C1C[O:26][CH2:25]C1>>[Br:15][C:16]1[CH:17]=[C:18]([CH:25]=[O:26])[C:19]([F:22])=[N:20][CH:21]=1

Inputs

Step One
Name
Quantity
44.1 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
125 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)F
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −78° C.
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at −78° C. for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
then quenched with 10% citric acid in THF (250 mL) at −78° C
TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to rt
ADDITION
Type
ADDITION
Details
then diluted with H2O (250 mL)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with EtOAc (3×250 mL)
WASH
Type
WASH
Details
the combined organics washed with saturated brine solution (250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (100-200 mesh silica gel, 20% EtOAc-pet ether)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)F)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 36 g
YIELD: PERCENTYIELD 62%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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